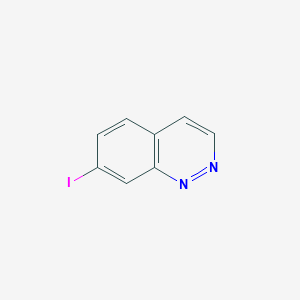
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a bromine atom and a methoxy group attached to a phenyl ring. The compound is of interest in various fields of research due to its potential biological activity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using a methoxide ion.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block in organic synthesis and as a chiral auxiliary.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Methyl-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
The presence of the bromine atom in (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The specific electronic and steric effects of the bromine atom can influence the compound’s interactions and reactivity.
Propriétés
Formule moléculaire |
C9H13BrClNO |
|---|---|
Poids moléculaire |
266.56 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
Clé InChI |
MKVRNERZPHADNU-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1=C(C(=CC=C1)Br)OC)N.Cl |
SMILES canonique |
CC(C1=C(C(=CC=C1)Br)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)

![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)

![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)






